4-アジド-2,3,5,6-テトラフルオロ安息香酸

概要

説明

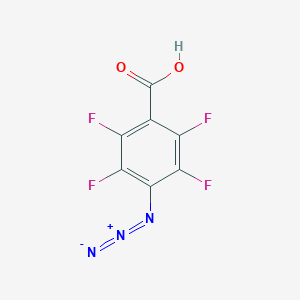

4-Azido-2,3,5,6-tetrafluorobenzoic acid is a chemical compound with the molecular formula C7HF4N3O2. It is characterized by the presence of an azido group (-N3) and four fluorine atoms attached to a benzoic acid core. This compound is known for its reactivity and is commonly used in click chemistry and photoaffinity labeling applications .

科学的研究の応用

4-Azido-2,3,5,6-tetrafluorobenzoic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: Employed in photoaffinity labeling to study protein interactions and identify binding sites.

Medicine: Investigated for its potential in drug discovery and development.

Industry: Utilized in the production of advanced materials, such as polymer thin films and electronic devices .

作用機序

Target of Action

The primary target of 4-Azido-2,3,5,6-tetrafluorobenzoic Acid (N3-TFBA) are biological receptors . These receptors play a crucial role in various biological processes, including signal transduction, cellular communication, and regulation of cellular functions.

Mode of Action

N3-TFBA is a click chemistry reagent containing an azide group . It interacts with its targets through a process known as photoaffinity labeling . This is a technique used to biochemically study the binding sites of receptors. The compound can form a covalent bond with the target receptor when exposed to ultraviolet light, allowing for the identification and investigation of the receptor’s binding sites.

Result of Action

The result of N3-TFBA’s action is the formation of a covalent bond with the target receptor, which allows for the study of the receptor’s binding sites . This can provide valuable insights into the receptor’s function and its role in various biological processes.

Action Environment

The action of N3-TFBA can be influenced by various environmental factors. For instance, the compound is light-sensitive, and its interaction with target receptors is triggered by exposure to ultraviolet light . Additionally, the compound should be stored under inert gas and at temperatures below 0°C to maintain its stability .

生化学分析

Biochemical Properties

4-Azido-2,3,5,6-tetrafluorobenzoic acid plays a significant role in biochemical reactions due to its azide group. This group can form covalent bonds with various biomolecules upon activation by light, making it a valuable tool for studying protein interactions and enzyme activities. The compound interacts with enzymes, proteins, and other biomolecules by forming stable covalent bonds, which can be used to identify and characterize these interactions. For example, it can be used to label proteins with fluorescent tags, allowing researchers to track protein localization and interactions within cells .

Cellular Effects

The effects of 4-Azido-2,3,5,6-tetrafluorobenzoic acid on cells are primarily related to its ability to form covalent bonds with cellular proteins. This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By labeling specific proteins, researchers can study how these proteins interact with other cellular components and how their activity is regulated. For instance, the compound can be used to investigate the role of specific proteins in signal transduction pathways, providing insights into how cells respond to external stimuli .

Molecular Mechanism

At the molecular level, 4-Azido-2,3,5,6-tetrafluorobenzoic acid exerts its effects through the formation of covalent bonds with biomolecules. Upon activation by light, the azide group is converted into a highly reactive nitrene intermediate, which can insert into C-H, N-H, and O-H bonds of nearby biomolecules. This results in the formation of stable covalent adducts, allowing researchers to capture and study transient interactions between proteins and other biomolecules. This mechanism is particularly useful for identifying protein-protein interactions and mapping the binding sites of small molecules on proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Azido-2,3,5,6-tetrafluorobenzoic acid can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in an inert atmosphere and at low temperatures. Prolonged exposure to light and air can lead to degradation, reducing its effectiveness in biochemical experiments. Long-term studies have shown that the compound can maintain its labeling efficiency for extended periods, provided it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of 4-Azido-2,3,5,6-tetrafluorobenzoic acid in animal models vary with different dosages. At low doses, the compound can effectively label target proteins without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Studies have shown that there is a threshold dose above which the compound’s adverse effects become more pronounced, highlighting the importance of optimizing dosage for specific experimental applications .

Transport and Distribution

Within cells and tissues, 4-Azido-2,3,5,6-tetrafluorobenzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported into cells via specific membrane transporters, allowing it to reach its target proteins and exert its labeling effects. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 4-Azido-2,3,5,6-tetrafluorobenzoic acid is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, where it can label target proteins and study their functions. For instance, the compound may be directed to the nucleus to label nuclear proteins or to the mitochondria to study mitochondrial proteins. Understanding the subcellular localization of the compound is crucial for optimizing its use in biochemical experiments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-2,3,5,6-tetrafluorobenzoic acid typically involves the introduction of the azido group to a tetrafluorobenzoic acid derivative. One common method includes the reaction of 2,3,5,6-tetrafluorobenzoic acid with sodium azide (NaN3) in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and inert atmosphere to prevent decomposition .

Industrial Production Methods: Industrial production of 4-azido-2,3,5,6-tetrafluorobenzoic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions: 4-Azido-2,3,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds.

Photochemical Reactions: Upon exposure to UV light, the azido group can generate reactive nitrene intermediates, which can further react with other molecules

Common Reagents and Conditions:

Sodium Azide (NaN3): Used for introducing the azido group.

UV Light: Used in photochemical reactions to activate the azido group

Major Products:

Nitrene Intermediates: Formed during photochemical reactions, which can further react to form various products

類似化合物との比較

4-Azidobenzoic Acid: Similar structure but lacks fluorine atoms.

3-(4-Azidophenyl)propionic Acid: Contains an azido group but has a different core structure.

4,4′-Methylenebis(phenyl isocyanate): Contains reactive isocyanate groups instead of azido groups

Uniqueness: 4-Azido-2,3,5,6-tetrafluorobenzoic acid is unique due to the presence of both azido and fluorine groups, which enhance its reactivity and stability. The fluorine atoms increase the compound’s electron-withdrawing capability, making it more reactive in certain chemical reactions .

生物活性

4-Azido-2,3,5,6-tetrafluorobenzoic acid (N3-TFBA) is a compound that has garnered attention in bioconjugation chemistry due to its unique properties as a click chemistry reagent. This article explores its biological activity, including its applications in protein labeling, bioimaging, and as a photoaffinity labeling agent.

- Molecular Formula : CHFNO

- Molecular Weight : 235.095 g/mol

- Melting Point : 140-141°C

- CAS Number : 122590-77-6

N3-TFBA contains an azide functional group which enables it to participate in bioorthogonal reactions, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is characterized by its rapid kinetics and high specificity, making it suitable for various biological applications.

1. Protein Labeling and Bioimaging

One of the significant applications of N3-TFBA is in the labeling of proteins for bioimaging. In a study involving human embryonic kidney cells (HEK 293), N3-TFBA was used to label mitochondria through SPAAC reactions. The results demonstrated successful fluorescence labeling localized to mitochondria when cells were treated with N3-TFBA and a corresponding alkyne probe .

2. Hydrogel Formation and Drug Delivery

N3-TFBA has also been utilized as a capping group in hydrogel systems. Research indicates that tetrafluorinated aryl azides improve the stability and sensitivity of hydrogels to bioorthogonal triggers. For instance, hydrogels incorporating N3-TFBA exhibited reduced critical gel concentrations and enhanced drug release profiles compared to non-fluorinated counterparts . The release of doxorubicin from these hydrogels reached 76% after 10 hours, showcasing the compound's potential in controlled drug delivery systems.

3. Photoaffinity Labeling

N3-TFBA serves as a versatile photoaffinity labeling agent that can probe biological receptors. Its ability to form covalent bonds upon light activation allows for specific targeting of biomolecules in complex biological systems . This property is particularly useful in studying protein interactions and cellular localization.

Case Study 1: SPAAC Reaction Kinetics

A detailed kinetic study of the SPAAC reaction involving N3-TFBA revealed a reaction rate of up to 3.60 Ms, making it one of the fastest reported for this type of reaction. This high reactivity facilitates efficient bioconjugation processes in living systems .

Case Study 2: Hydrogel Drug Release Dynamics

In experiments assessing drug release from N3-TFBA-containing hydrogels, it was found that the presence of tetrafluorinated groups significantly lowered the minimum concentration required for effective gel-to-solution transitions. This finding underscores the compound's role in enhancing drug delivery efficacy while maintaining structural integrity under physiological conditions .

Summary of Findings

| Property | Observation |

|---|---|

| SPAAC Reaction Rate | Up to 3.60 Ms |

| Fluorescence Labeling | Successful targeting of mitochondria in HEK293 |

| Hydrogel Drug Release (DOX) | 76% release after 10 hours |

| Photoaffinity Labeling | Effective probing of biological receptors |

特性

IUPAC Name |

4-azido-2,3,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4N3O2/c8-2-1(7(15)16)3(9)5(11)6(4(2)10)13-14-12/h(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJFHZXQSLNAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376316 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122590-77-6 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Azido-2,3,5,6-tetrafluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Azido-2,3,5,6-tetrafluorobenzoic acid facilitate the conjugation of nanoparticles to biomolecules?

A1: 4-Azido-2,3,5,6-tetrafluorobenzoic acid acts as a crucial linking agent in attaching photoluminescent silicon nanoparticles (SNs) to streptavidin. This is achieved through a multi-step process:

- Surface Modification: An alkane monolayer is introduced to freshly prepared SNs, providing a foundation for attaching the 4-Azido-2,3,5,6-tetrafluorobenzoic acid, succinimidyl ester crosslinker. This step enhances the stability of the nanoparticles against oxidation and aggregation. [, ]

- Covalent Bonding: The diazirine succinimidyl ester end of the crosslinker then reacts with carboxyl groups present in streptavidin, forming a stable amide bond. This results in the successful conjugation of multiple SNs to a single streptavidin molecule. [, ]

Q2: Can 4-Azido-2,3,5,6-tetrafluorobenzoic acid be utilized to develop sensors?

A: Yes, research demonstrates the potential of 4-Azido-2,3,5,6-tetrafluorobenzoic acid in sensor development. Specifically, it has been successfully employed in creating a room-temperature gas sensor for detecting ammonia (NH3) and trimethylamine (TMA). []

- Functionalization of Carbon Nanotubes: Single-walled carbon nanotubes (SWCNTs) are functionalized with 4-Azido-2,3,5,6-tetrafluorobenzoic acid using a nitrene-based reaction. This modification introduces carboxylic acid groups onto the SWCNTs' sidewalls. []

- Sensing Mechanism: The presence of these carboxylic acid groups renders the functionalized SWCNTs highly sensitive to NH3 and TMA. Upon exposure to these target gases, the conductance of the SWCNTs changes significantly, allowing for detection. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。